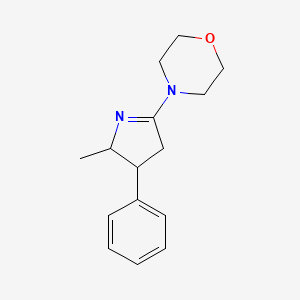
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a heterocyclic organic compound that features both a morpholine ring and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be summarized as follows:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves reduction to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize solid-phase synthesis techniques, which allow for efficient and high-yield production. These methods involve the use of solid supports to facilitate the cyclization and reduction reactions, resulting in the formation of the morpholine ring .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the morpholine and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- include:
Morpholine Derivatives: Such as 4-methylmorpholine and 4-phenylmorpholine.
Pyrrole Derivatives: Such as N-substituted pyrroles and pyrrole-containing heterocycles.
Uniqueness
The uniqueness of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- lies in its dual-ring structure, which combines the properties of both morpholine and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a morpholine derivative with significant biological potential. This compound is characterized by its unique structure that combines a morpholine ring with a pyrrolidine moiety, enhancing its chemical reactivity and biological interactions. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O
- Molar Mass : 244.33 g/mol
- CAS Number : 50901-95-6
Pharmacological Activities
Morpholine derivatives are known for their diverse pharmacological activities. The following are notable activities associated with Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-:
- Anticancer Activity : Various studies have demonstrated that morpholine derivatives exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds structurally similar to this morpholine derivative have shown IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte) cells .
- Antimicrobial Properties : Morpholine derivatives have been investigated for their antimicrobial activities. Some studies indicate that these compounds can inhibit the growth of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MICs) .
- Neuroprotective Effects : Research has suggested that certain morpholine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
The biological activity of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that morpholine derivatives may inhibit key enzymes involved in metabolic pathways, contributing to their anticancer and antimicrobial effects.
- Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the antiproliferative activity of several morpholine derivatives, it was found that a compound structurally similar to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- demonstrated an IC50 value of 9.6 μM against HMEC-1 endothelial cells compared to 41 μM for its parent compound . This indicates a significant enhancement in activity due to structural modifications.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of morpholine derivatives against various pathogens. The results showed that certain derivatives exhibited MIC values as low as 0.98 μg/mL against MRSA strains, highlighting their potential as effective antimicrobial agents .
Summary Table of Biological Activities
Properties
CAS No. |
50901-95-6 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(2-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-yl)morpholine |
InChI |
InChI=1S/C15H20N2O/c1-12-14(13-5-3-2-4-6-13)11-15(16-12)17-7-9-18-10-8-17/h2-6,12,14H,7-11H2,1H3 |
InChI Key |
KBPPQMHSTCMNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=N1)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















